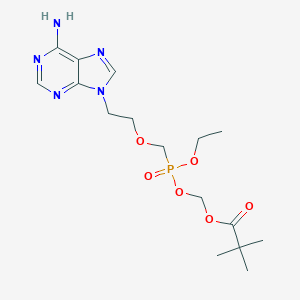

((((2-(6-氨基-9H-嘌呤-9-基)乙氧基)甲基)(乙氧基)磷酰基)氧基)甲基新戊酸酯

描述

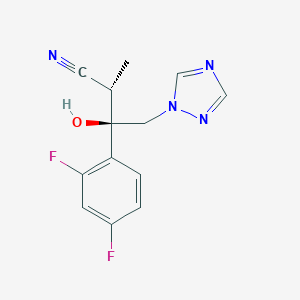

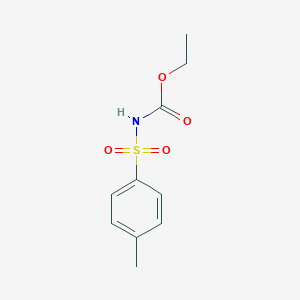

An analogue of the antiviral drug Adefovir with a mono-POM ester protecting group.

An analogue of Adefovir

科学研究应用

抗病毒应用

该化合物,也称为PMEA,已被用于合成具有改善的口服生物利用度的潜在前药 . 这些前药与母体PMEA相比,显示出增强的体外抗病毒活性 . 发现双(POM)-和双(tBu-SATE)PMEA衍生物是最有效的 .

改善的口服生物利用度

该化合物已被用于创建PMEA膦酸二酯衍生物,这些衍生物包含羧酸酯酶不稳定的S-酰基-2-硫代乙基(SATE)部分作为瞬态膦酸酯保护基团 . 这样做是为了试图提高抗病毒剂PMEA的口服生物利用度 .

稳定性研究

该化合物的稳定性研究表明,双(tBu-SATE)PMEA在人胃液和人血清中比双(POM)PMEA更稳定 . 这表明它可以被认为是进一步体内开发的有希望的候选者 .

抗HBV结构

该化合物已被用于合成一系列抗HBV结构,这些结构具有改善的血浆稳定性和肝脏释放 . 合成这些结构是为了提高血浆稳定性和肝脏释放 .

慢性乙型肝炎的治疗

作用机制

Target of Action

The primary target of this compound, also known as 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), is the adenylate cyclase toxin (ACT) . ACT is a key virulence factor of Bordetella pertussis, a bacterium that causes whooping cough .

Mode of Action

PMEA acts as an inhibitor of ACT . The active metabolite of PMEA, known as PMEApp, has been shown to inhibit ACT . This inhibition disrupts the function of ACT, thereby preventing Bordetella pertussis from invading the mammalian body .

Biochemical Pathways

PMEA affects the biochemical pathway involving ACT. By inhibiting ACT, PMEA disrupts the normal functioning of this pathway, which is crucial for the invasion of Bordetella pertussis into the mammalian body . The downstream effects of this disruption include a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough .

Pharmacokinetics

PMEA and its derivatives have been synthesized as prodrugs to enhance their oral bioavailability . These prodrugs are designed to be hydrolyzed in the body, releasing the active PMEA . The oral bioavailability of PMEA from these prodrugs varies, with some studies reporting bioavailability as high as 37.8% .

Result of Action

The inhibition of ACT by PMEA results in a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough . Additionally, PMEA and its prodrugs have been found to reduce the apoptotic effects of ACT and prevent an ACT-induced elevation of intracellular calcium .

Action Environment

The action of PMEA and its prodrugs can be influenced by various environmental factors. For example, the lipophilicity of the prodrugs and the degree of their hydrolysis into free PMEA can affect their inhibitory activity . Furthermore, the prodrugs’ susceptibility to degradation can vary depending on the environment, with some prodrugs being less susceptible to degradation in certain cells compared to others .

属性

IUPAC Name |

[2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZLVTCICOSPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438070 | |

| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142341-04-6 | |

| Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

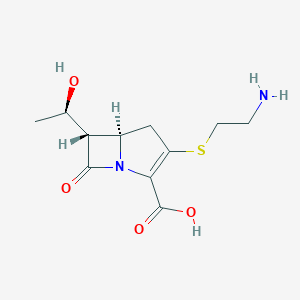

![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)

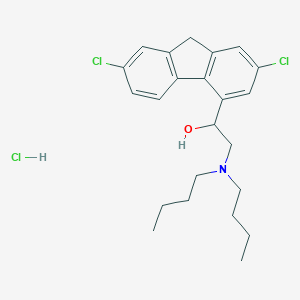

![2,7-Dichloro-alpha-[(dibutylamino)methyl]-9H-fluorene-4-methanol](/img/structure/B194214.png)